molecular formula C12H12BrNO3 B1413933 Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate CAS No. 1805528-86-2

Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate

Cat. No.: B1413933
CAS No.: 1805528-86-2
M. Wt: 298.13 g/mol
InChI Key: RVTNJOWEEDTGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-6-cyano-3-methoxyphenylacetate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation. One common method includes the following steps:

    Bromination: A suitable phenyl derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Esterification: The brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    Nitrile Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of ethyl 2-amino-6-cyano-3-methoxyphenylacetate.

    Oxidation: Formation of ethyl 2-bromo-6-cyano-3-hydroxyphenylacetate or ethyl 2-bromo-6-cyano-3-formylphenylacetate.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-cyano-3-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-6-cyano-3-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 2-bromo-6-cyano-3-formylphenylacetate: Similar structure but with a formyl group instead of a methoxy group.

    Ethyl 2-amino-6-cyano-3-methoxyphenylacetate: Similar structure but with an amino group instead of a bromine atom.

Uniqueness

Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization through nucleophilic substitution, while the cyano and methoxy groups contribute to its chemical stability and biological activity.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-9-8(7-14)4-5-10(16-2)12(9)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTNJOWEEDTGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate
Reactant of Route 5
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate
Reactant of Route 6
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.